molecular formula C19H21NO5S B2965235 Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate CAS No. 307338-96-1

Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate

Cat. No.: B2965235
CAS No.: 307338-96-1
M. Wt: 375.44
InChI Key: KUGQIBBLFCYZNT-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound with a complex substitution pattern. Its structure features:

  • A thiophene core substituted at positions 2, 4, and 3.
  • A 4-methoxy-4-oxobutanamido moiety at position 2, contributing to hydrogen-bonding capabilities and steric bulk.
  • Methyl ester groups at positions 3 and 4, influencing solubility and metabolic stability.

This compound is likely synthesized via the Gewald reaction (a well-established method for thiophene derivatives) , followed by functionalization of the amino group. Its structural characterization would typically involve X-ray crystallography refined using SHELXL and visualized via ORTEP-3 .

Properties

IUPAC Name

methyl 5-benzyl-2-[(4-methoxy-4-oxobutanoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-12-14(11-13-7-5-4-6-8-13)26-18(17(12)19(23)25-3)20-15(21)9-10-16(22)24-2/h4-8H,9-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGQIBBLFCYZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetic acid, the thiophene ring is formed through cyclization reactions.

    Introduction of Functional Groups: The benzyl, methoxy, and amido groups are introduced through a series of substitution reactions. These steps often require specific reagents and catalysts to achieve the desired substitutions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

The compound’s unique properties arise from its substituents. Key comparisons with analogs from literature are summarized below:

Table 1: Substituent and Property Comparison
Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxy-4-oxobutanamido Benzyl ~405.4 High lipophilicity, moderate solubility in polar aprotic solvents
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino Phenyl ~291.3 Lower steric bulk, higher aqueous solubility
5-Methyl-6-phenyl-2-thioxo-tetrahydro-thieno[2,3-d]pyrimidine-4-one Thioxo-pyrimidine fused ring Phenyl ~302.4 Rigid planar structure, enhanced π-π stacking

Key Observations :

  • The benzyl group at position 5 increases molecular weight and lipophilicity relative to phenyl analogs, likely affecting membrane permeability .

Structural and Crystallographic Insights

Crystallographic analysis using SHELXL and visualization via ORTEP-3 would reveal:

  • Torsional angles : The 4-methoxy-4-oxobutanamido group may adopt a conformation optimizing intramolecular hydrogen bonds.
  • Packing interactions : Benzyl groups likely participate in edge-to-face aromatic interactions, unlike phenyl analogs .

Biological Activity

Methyl 5-benzyl-2-(4-methoxy-4-oxobutanamido)-4-methylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H19N1O4S
Molecular Weight: 335.39 g/mol
IUPAC Name: this compound

The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects. The presence of a methoxy group and a benzyl substituent enhances its lipophilicity, potentially improving bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in a study assessing the cytotoxicity of related compounds, it was found that modifications in the structure significantly influenced their activity against neuroblastoma and glioblastoma cell lines.

Cell Line IC50 (µM) Reference
U87 (Glioblastoma)0.2
SK (Neuroblastoma)0.18
BE (Neuroblastoma)0.18

These findings suggest that this compound may exhibit potent anticancer properties, warranting further investigation.

The proposed mechanism involves the induction of mitotic arrest in cancer cells. The compound appears to inhibit key proteins involved in cell cycle regulation, leading to increased phosphorylation of histone H3, a marker of mitosis. This was confirmed through Western blot analysis, demonstrating that treatment with the compound resulted in significant upregulation of phospho-histone H3 levels in treated cells compared to controls .

Case Studies

  • Study on Neuroblastoma and Glioblastoma:
    A comprehensive evaluation was conducted using the NCI 60-cell line panel to assess the cytotoxicity of the compound. Results indicated that it effectively reduced cell viability across multiple cancer types, with IC50 values in the nanomolar range for sensitive lines .
  • Combination Therapy:
    Further investigations explored the efficacy of combining this compound with ionizing radiation. The results showed enhanced cytotoxicity when used in conjunction with radiation therapy, suggesting its potential as a radiosensitizer in oncological treatments .

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